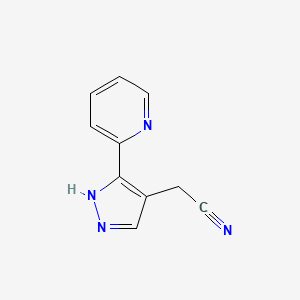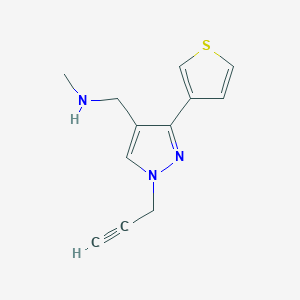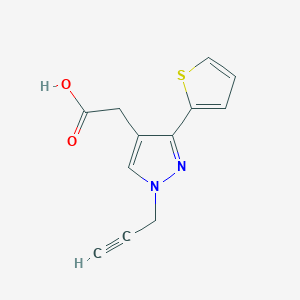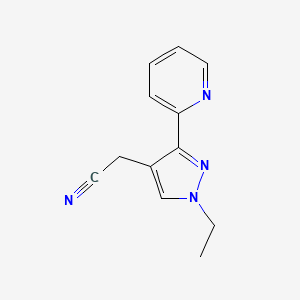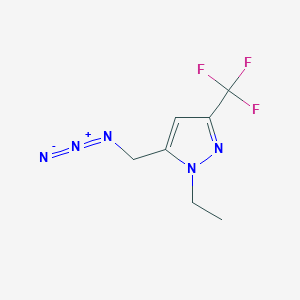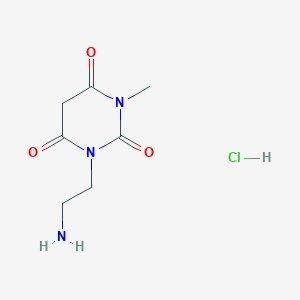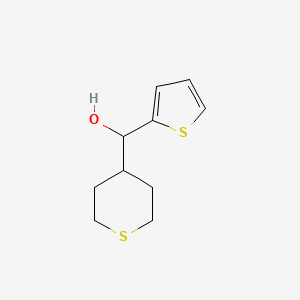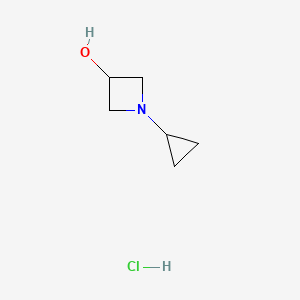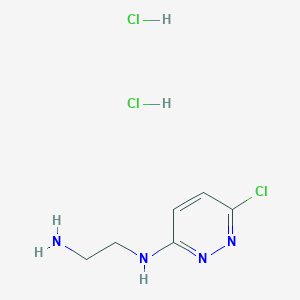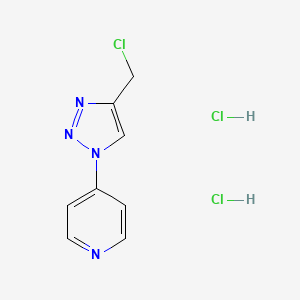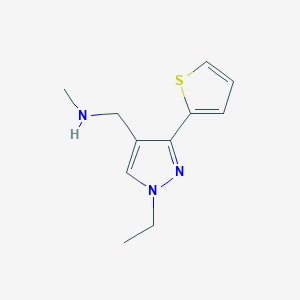
1-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine
Vue d'ensemble
Description
Thiophene is a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . Pyrazole is another organic compound with the formula C3H4N2. It’s a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms.
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom . Pyrazole, which has two nitrogen atoms and aromatic character, provides diverse functionality and stereochemical complexity in a five-membered ring structure .Chemical Reactions Analysis
The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Applications De Recherche Scientifique
Anti-Tumor Agents
Research on bis-pyrazolyl-thiazoles incorporating the thiophene moiety has demonstrated potent anti-tumor activities. A study synthesized a series of such compounds, which showed promising activities against hepatocellular carcinoma (HepG2) cell lines. Compounds exhibited significant inhibitory concentrations, indicating their potential as anti-tumor agents (Gomha, Edrees, & Altalbawy, 2016).
Antidepressant Activity
Another study focused on the synthesis of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides and evaluated their antidepressant and neurotoxicity effects. One compound in particular showed a significant reduction in immobility time in both forced swimming and tail suspension tests, comparable to the standard antidepressant Imipramine, without affecting baseline locomotion. This suggests a therapeutic potential for these thiophene-based pyrazolines as antidepressant medications (Mathew, Suresh, & Anbazhagan, 2014).
Antimicrobial Activity
Hybrid compounds containing substituted (Z)-2-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylene}benzofuran-3(2H)-ones were synthesized and evaluated for their antimicrobial activity. The study demonstrated promising activity against certain fungal and bacterial strains, highlighting the potential of these compounds in antimicrobial research (Ashok, Ziauddin, Lakshmi, & Sarasija, 2016).
Orientations Futures
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . This suggests that there is potential for future research and development in this area.
Mécanisme D'action
Target of Action
Thiophene and pyrazole derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels .
Mode of Action
Without specific information, it’s difficult to describe the exact mode of action of “1-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine”. Many thiophene and pyrazole derivatives exert their effects by binding to their targets and modulating their activity .
Biochemical Pathways
Thiophene and pyrazole derivatives can influence a variety of biochemical pathways depending on their specific targets .
Result of Action
The effects would likely depend on the compound’s specific targets and the tissues in which these targets are expressed .
Analyse Biochimique
Biochemical Properties
1-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .
Additionally, this compound can bind to certain receptor proteins, modulating their activity. For example, it has been observed to interact with G-protein coupled receptors (GPCRs), which play a vital role in cell signaling pathways. The binding of this compound to these receptors can alter the downstream signaling events, leading to various cellular responses .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and contextFor instance, in certain cancer cell lines, this compound has been shown to inhibit cell proliferation by interfering with the mitogen-activated protein kinase (MAPK) signaling pathway . This inhibition can lead to reduced cell growth and increased apoptosis.
Moreover, the compound can affect gene expression by acting as a transcriptional modulator. It can bind to specific transcription factors, altering their activity and, consequently, the expression of target genes. This modulation of gene expression can have various effects on cellular processes, such as differentiation, proliferation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding to specific biomolecules, such as enzymes and receptors. For example, the compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . This inhibition can lead to altered metabolic pathways and cellular responses.
Additionally, this compound can activate or inhibit receptor proteins, such as GPCRs, by binding to their ligand-binding domains. This binding can trigger conformational changes in the receptors, leading to altered signaling pathways and cellular responses . Furthermore, the compound can influence gene expression by interacting with transcription factors, modulating their activity and the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to degradation and reduced efficacy.
Long-term studies in vitro and in vivo have demonstrated that this compound can have sustained effects on cellular function. For example, chronic exposure to the compound in cell culture models has been shown to result in persistent changes in gene expression and cellular metabolism . These long-term effects highlight the importance of considering the temporal aspects of the compound’s activity in experimental settings.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can have beneficial effects, such as reducing inflammation and inhibiting tumor growth . At high doses, the compound can exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of careful dosage optimization in preclinical studies to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The compound can undergo various metabolic transformations, such as oxidation, reduction, and conjugation, leading to the formation of metabolites with different biological activities . These metabolic pathways can influence the compound’s efficacy and safety profile, as well as its interactions with other drugs and biomolecules.
Furthermore, this compound can affect metabolic flux and metabolite levels in cells. For example, the compound has been shown to alter the levels of key metabolites involved in energy metabolism, such as ATP and NADH . These changes in metabolic flux can have significant implications for cellular function and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters . These transporters play a crucial role in determining the intracellular concentration and localization of the compound.
Additionally, this compound can bind to certain proteins in the cytoplasm and nucleus, influencing its distribution and accumulation within cells . The binding interactions with these proteins can affect the compound’s activity and function, as well as its potential for off-target effects.
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. The compound can be targeted to specific cellular compartments or organelles through various mechanisms, such as targeting signals and post-translational modifications . For example, the compound can be directed to the mitochondria by specific targeting sequences, where it can influence mitochondrial function and energy metabolism .
Furthermore, the subcellular localization of this compound can affect its interactions with other biomolecules and its overall efficacy. For instance, the compound’s localization in the nucleus can enhance its ability to modulate gene expression by interacting with transcription factors and other nuclear proteins . Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
Propriétés
IUPAC Name |
1-(1-ethyl-3-thiophen-2-ylpyrazol-4-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3S/c1-3-14-8-9(7-12-2)11(13-14)10-5-4-6-15-10/h4-6,8,12H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEYRTUOBKSPEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC=CS2)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



